12-LOX Inhibition vs. ML351
In a comparative panel of 15‑LOX‑1 inhibitors, ML094 exhibited an IC50 of 14 nM against 12‑lipoxygenase, whereas the close analog ML351 showed an IC50 of 200 nM [1]. This 14‑fold difference highlights the superior 12‑LOX off‑target activity of ML094, which may influence experimental outcomes in systems where 12‑LOX contributes to the phenotype.
| Evidence Dimension | 12‑LOX inhibitory potency |
|---|---|
| Target Compound Data | 14 nM |
| Comparator Or Baseline | ML351: 200 nM |
| Quantified Difference | 14‑fold lower IC50 (more potent) |
| Conditions | Recombinant human 12‑LOX, UV‑Vis assay |
Why This Matters
Researchers requiring a 15‑LOX‑1 inhibitor with defined 12‑LOX cross‑reactivity must consider this 14‑fold potency gap, as ML351 may be preferable for 12‑LOX‑sparing studies.
- [1] Probe Reports from the NIH Molecular Libraries Program [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2010-. ML351: A Potent and Selective Inhibitor of 15-LOX-1. Table 3. View Source
